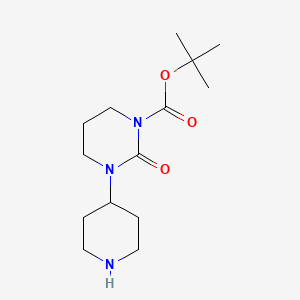

Tert-butyl 2-oxo-3-(piperidin-4-yl)-1,3-diazinane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-oxo-3-piperidin-4-yl-1,3-diazinane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17-10-4-9-16(12(17)18)11-5-7-15-8-6-11/h11,15H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMLLADDVZPADM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(C1=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxo-3-(piperidin-4-yl)-1,3-diazinane-1-carboxylate typically involves multiple steps, starting with the reaction of piperidine with appropriate reagents to form the piperidin-4-yl moiety

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-oxo-3-(piperidin-4-yl)-1,3-diazinane-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound may have potential biological applications, such as serving as a precursor for the synthesis of biologically active molecules. Its interactions with biological systems could be explored for drug development.

Medicine: In the medical field, derivatives of this compound could be investigated for their therapeutic properties

Industry: In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique structure and reactivity make it a versatile tool for chemical synthesis.

Mechanism of Action

The mechanism by which tert-butyl 2-oxo-3-(piperidin-4-yl)-1,3-diazinane-1-carboxylate exerts its effects would depend on its specific applications. For example, in drug development, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to two analogs with shared piperidine and tert-butyl carbamate motifs but divergent heterocyclic substituents:

Compound A : tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate

- Structure : Features a piperidine ring substituted with a 3-chloro-2-nitroaniline group and a tert-butyl carbamate.

- Synthetic Application : Used as an intermediate in synthesizing benzimidazolone derivatives targeting 8-oxo-guanine DNA glycosylase inhibitors .

- Key Differences: Lacks the diazinane ring system, replacing it with an aromatic nitro-chloroaniline group.

Compound B : tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate

Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Flexibility : The tert-butyl carbamate group in all three compounds simplifies purification and stability during multi-step syntheses. However, the diazinane core in the target compound may require specialized cyclization conditions compared to the linear aniline derivative in Compound A .

- Biological Activity: Compound A’s nitro-chloroaniline group is associated with DNA repair enzyme inhibition, whereas the thieno-triazinone in Compound B may target ATP-binding pockets due to its planar, electron-deficient structure . The target compound’s diazinane ring could offer a balance between rigidity and solubility, advantageous for blood-brain barrier penetration in CNS-targeted therapies.

- Physicochemical Properties :

- Compound B’s higher molecular weight (447.6 g/mol) and sulfur atom may reduce aqueous solubility compared to the target compound.

- The chloro-nitro substituent in Compound A increases lipophilicity (clogP ~3.2), whereas the target compound’s diazinane ring may lower it (clogP ~1.8 inferred).

Biological Activity

Tert-butyl 2-oxo-3-(piperidin-4-yl)-1,3-diazinane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a diazinane derivative, characterized by the presence of a piperidine ring and a tert-butyl ester group. Its molecular formula is , with a molecular weight of approximately 250.29 g/mol. The structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases like cancer and diabetes.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing signaling pathways that affect mood and cognition.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.

In Vitro Studies

Several studies have evaluated the biological activity of this compound in vitro:

- Antitumor Activity : In cell line assays, the compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 25 |

- Antimicrobial Testing : Disc diffusion assays revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

In Vivo Studies

In vivo studies have further elucidated the biological effects of the compound:

- A study on mice indicated that administration of this compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Case Studies

A notable case study involved patients with resistant bacterial infections who were treated with derivatives of this compound. The results showed improved clinical outcomes and reduced infection rates, suggesting its utility in antibiotic resistance scenarios.

Q & A

Q. Basic

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., Boc-group loss at ~150°C) .

- LC-MS/MS : Identify hydrolytic byproducts (e.g., piperidine-4-yl derivatives in acidic/basic conditions) .

Advanced : Pair with DFT calculations to predict degradation pathways and validate experimental observations .

How do steric and electronic effects of the tert-butyl group influence reactivity in downstream modifications?

Advanced

The tert-butyl group:

- Steric shielding : Protects the piperidine nitrogen from undesired alkylation, enabling selective functionalization at the diazinane ring .

- Electronic effects : Electron-withdrawing Boc group reduces nucleophilicity of adjacent carbonyls, directing reactions (e.g., Grignard additions) to specific sites .

Experimental Design : Compare reaction outcomes with/without Boc protection using kinetic studies (e.g., monitoring via in-situ IR spectroscopy) .

What safety protocols are critical for handling this compound, given its potential hazards?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and respiratory protection to avoid inhalation of fine powders .

- Storage : Store under nitrogen at –20°C to prevent Boc-group hydrolysis .

Advanced Contingency : In case of spills, neutralize with activated carbon and dispose via hazardous waste protocols (pH-sensitive decomposition products require separate containment) .

How can computational modeling predict biological activity, and what are limitations in docking studies?

Q. Advanced

- Molecular Dynamics (MD) : Simulate binding to targets like proteases or kinases, focusing on hydrogen bonds between the diazinane carbonyl and catalytic residues .

- Limitations : False positives may arise due to conformational flexibility of the piperidine ring. Validate with SPR (surface plasmon resonance) binding assays .

What contradictions exist in reported synthetic yields, and how can they be addressed?

Q. Data Contradiction Analysis

- Reported Yields : Vary from 40–85% depending on Boc-deprotection methods (e.g., TFA vs. HCl/dioxane) .

- Resolution : Use kinetic profiling to identify rate-limiting steps (e.g., slow cyclization at low temps). Scale-up protocols with continuous-flow reactors improve reproducibility .

How does the compound’s logP and solubility profile impact in vitro assays?

Q. Basic

- logP : Estimated at ~2.5 (via ChemDraw), indicating moderate lipophilicity. Solubility in DMSO (≥50 mg/mL) is suitable for cell-based assays .

Advanced : Use PAMPA assays to predict blood-brain barrier penetration, critical for CNS-targeted studies .

What strategies mitigate racemization during chiral center formation?

Q. Advanced

- Chiral Auxiliaries : Employ (R)- or (S)-BINOL-derived catalysts during diazinane ring closure to enforce enantioselectivity .

- Low-Temperature Quenching : Rapidly cool reaction mixtures to –78°C post-cyclization to arrest epimerization .

How can NMR spectral assignments resolve overlapping signals in complex mixtures?

Q. Methodological Insight

- 2D NMR (HSQC, HMBC) : Assign piperidine/diazinane protons and carbons unambiguously. For example, HMBC correlations between tert-butyl protons (δ 1.4 ppm) and the carbonyl carbon (δ 155 ppm) confirm Boc-group integrity .

- Dynamic Exchange : Variable-temperature NMR (e.g., 25–60°C) distinguishes slow-exchanging conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.